2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group, a piperidinylmethyl group, and two amino groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
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Formation of the Triazine Core: : The triazine core can be synthesized by reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. For instance, the reaction of cyanuric chloride with 4-methoxybenzylamine and piperidine in the presence of a base like triethylamine can yield the desired triazine derivative .
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Substitution Reactions: : The substitution of chlorine atoms in cyanuric chloride with the desired amines is carried out under controlled conditions, typically at low temperatures to prevent side reactions. The reaction is often performed in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the triazine ring can produce dihydrotriazine compounds .
Scientific Research Applications
2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design.
Material Science: Triazine derivatives are used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Industrial Applications: The compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring. The presence of both a methoxyphenyl group and a piperidinylmethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-24-14-7-5-13(6-8-14)11-19-17-21-15(20-16(18)22-17)12-23-9-3-2-4-10-23/h5-8H,2-4,9-12H2,1H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULWZWOVVDSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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